molecular formula C10H15NO2S B14867433 N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide

N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B14867433
M. Wt: 213.30 g/mol
InChI Key: GDNBKIVUTQPTGM-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide is a chemical compound that belongs to the class of amides It features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide can be achieved through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This method yields the desired compound with high enantioselectivity and conversion rates .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to achieve the desired enantiomeric excess. Catalysts such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, and borane/chiral oxazaborolidine have been employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted amides and thiophenes.

Scientific Research Applications

N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of duloxetine, the compound undergoes bioreduction to form an intermediate that inhibits the reuptake of serotonin and norepinephrine, thereby exerting its antidepressant effects .

Comparison with Similar Compounds

  • N-methoxy-N-methyl-3-[(2-tetrahydropyranyl)oxy]propanamide
  • N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide

Comparison: N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide is unique due to its thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher enantioselectivity and conversion rates in bioreduction reactions, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C10H15NO2S/c1-8-6-7-14-9(8)4-5-10(12)11(2)13-3/h6-7H,4-5H2,1-3H3

InChI Key

GDNBKIVUTQPTGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N(C)OC

Origin of Product

United States

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